Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate can be synthesized through the esterification of trans-4-Cyclohexene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to remove water formed during the esterification reaction, ensuring a high yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Trans-4-Cyclohexene-1,2-dicarboxylic acid.
Reduction: Diethyl trans-4-Cyclohexene-1,2-dicarbinol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the cyclohexene ring, which can undergo addition reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl cis-4-Cyclohexene-1,2-dicarboxylate: Similar in structure but with different stereochemistry.
Dimethyl 4-Cyclohexene-1,2-dicarboxylate: Similar ester functionality but with methyl groups instead of ethyl groups.
Uniqueness
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate is unique due to its trans configuration, which imparts different chemical properties compared to its cis isomer. This configuration affects its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOHDKOANTMJU-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=CC[C@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493878 | |
Record name | Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-50-0 | |
Record name | Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclohexene-1,2-dicarboxylicacid,diethylester,(1R,2R)-rel- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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